An In-Depth Technical Guide to 4-Bromo-3-chloroanisole (CAS 50638-46-5): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 4-Bromo-3-chloroanisole (CAS 50638-46-5): Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3-chloroanisole is a halogenated aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a methoxy group and two different halogen atoms on a benzene ring, makes it a versatile building block for the synthesis of more complex molecules. The differential reactivity of the bromine and chlorine substituents allows for selective functionalization, providing a strategic advantage in multi-step synthetic pathways. This guide offers a comprehensive overview of the synthesis, key chemical properties, characteristic reactivity in cross-coupling reactions, and safety considerations for 4-Bromo-3-chloroanisole.
Physicochemical and Safety Data
A summary of the key physical, chemical, and safety properties of 4-Bromo-3-chloroanisole is presented in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 50638-46-5 | [1] |
| Molecular Formula | C₇H₆BrClO | [1] |
| Molecular Weight | 221.48 g/mol | |
| Appearance | Powder or liquid | [2] |
| Boiling Point | 129-132 °C | [2] |
| Density | 1.6 ± 0.1 g/cm³ | [2] |
| Flash Point | 106.8 ± 21.8 °C | [2] |
| InChI Key | SUFFQYRWSRMBQC-UHFFFAOYSA-N | |
| Signal Word | Warning | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long lasting effects) | [2] |
| Precautionary Statements | P261, P264, P270, P271, P273, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P391, P501 | [2] |
Synthesis of 4-Bromo-3-chloroanisole
The most direct and regioselective synthesis of 4-Bromo-3-chloroanisole involves the electrophilic bromination of 3-chloroanisole. The methoxy group is an ortho-, para-directing activating group. Due to steric hindrance from the adjacent chlorine atom at the 3-position, the incoming electrophile (bromine) is preferentially directed to the para-position (position 4).
A general and effective method for this transformation utilizes N-bromosuccinimide (NBS) as the bromine source in a suitable solvent like acetonitrile.[1]
Experimental Protocol: Synthesis via Bromination of 3-Chloroanisole[2]
This protocol is a representative procedure for the synthesis of 4-bromo-3-chloroanisole.
Materials:
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3-Chloroanisole
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N-bromosuccinimide (NBS)
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Acetonitrile (CH₃CN)
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Saturated sodium thiosulfate (Na₂S₂O₃) aqueous solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel
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Petroleum ether
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Dichloromethane
Procedure:
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To a reaction tube, add 3-chloroanisole (1.0 eq), N-bromosuccinimide (NBS, 1.5 eq), and acetonitrile (sufficient to dissolve the starting material).
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Stir the reaction mixture for 12 hours at room temperature in a dark environment. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.
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Extract the reaction mixture with ethyl acetate.
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Combine the organic phases and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.
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Concentrate the filtrate under reduced pressure.
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Purify the residue by flash chromatography on a silica gel column using a mixture of petroleum ether and dichloromethane as the eluent to obtain the target product, 4-bromo-3-chloroanisole.
Caption: Synthetic pathway for 4-Bromo-3-chloroanisole.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The presence of two different halogen atoms on the aromatic ring of 4-Bromo-3-chloroanisole makes it a highly valuable substrate for selective palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The selectivity of these reactions is governed by the difference in the carbon-halogen bond strengths (C-I > C-Br > C-Cl) and the kinetics of the oxidative addition step to the palladium(0) catalyst. The C-Br bond is weaker and more reactive towards oxidative addition than the C-Cl bond. This reactivity difference allows for the selective functionalization at the 4-position (bromine) while leaving the 3-position (chlorine) intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the case of 4-Bromo-3-chloroanisole, the reaction can be controlled to selectively couple at the C-Br bond.
Causality behind Experimental Choices:
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Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂, is used. The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of the less reactive C-Cl bond if a double coupling is desired, but for selective C-Br coupling, ligands like PPh₃ can be sufficient.
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Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the organoboron species, facilitating the transmetalation step.
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Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Selective Suzuki-Miyaura coupling of 4-Bromo-3-chloroanisole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki-Miyaura coupling, this reaction can be performed selectively at the C-Br bond of 4-Bromo-3-chloroanisole.
Causality behind Experimental Choices:
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Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst. The palladium catalyst facilitates the oxidative addition, while the copper co-catalyst activates the alkyne.
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Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.
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Solvent: Anhydrous, deoxygenated solvents like THF or DMF are typically used to prevent side reactions.
Analytical Characterization
¹H NMR:
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Methoxy Protons (-OCH₃): A singlet peak is expected around 3.8-4.0 ppm.
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Aromatic Protons: Three protons on the aromatic ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the range of 6.8-7.5 ppm. The exact chemical shifts and coupling constants will depend on the electronic effects of the methoxy, chloro, and bromo substituents.
¹³C NMR:
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Methoxy Carbon (-OCH₃): A signal is expected around 55-60 ppm.
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Aromatic Carbons: Six distinct signals for the aromatic carbons are anticipated in the region of 110-160 ppm. The carbons directly attached to the electronegative oxygen, chlorine, and bromine atoms will have characteristic chemical shifts.
FTIR:
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C-H stretching (aromatic): Peaks are expected just above 3000 cm⁻¹.
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C-H stretching (aliphatic, -OCH₃): Peaks are expected just below 3000 cm⁻¹.
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C=C stretching (aromatic): Several peaks in the 1400-1600 cm⁻¹ region.
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C-O stretching (aryl ether): Strong absorptions in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.
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C-Br and C-Cl stretching: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry:
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The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4).
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Common fragmentation pathways would involve the loss of a methyl radical (M-15), a CHO group (M-29), and the halogen atoms.
Conclusion
4-Bromo-3-chloroanisole is a strategically important intermediate in organic synthesis. Its synthesis via the regioselective bromination of 3-chloroanisole is straightforward. The key value of this compound lies in the differential reactivity of its C-Br and C-Cl bonds, which allows for selective functionalization in palladium-catalyzed cross-coupling reactions. This feature enables the construction of complex molecular architectures, making it a valuable tool for researchers in drug discovery and materials science. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.
References
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-4-chloroanisole (C7H6BrClO). Retrieved from [Link]
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Hive Methods Discourse. (2004). sick of methylations? easy prepn. of anisoles.. Retrieved from [Link]
